(2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO2S/c15-10-2-1-3-11(16)12(10)13(18)17-6-4-14(5-7-17)19-8-9-20-14/h1-3H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPQCCCVOGUQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane
The spirocyclic core is constructed via cyclization reactions under controlled acidic conditions.
Heterocyclic Precursor Preparation
Key intermediates include 1,4-diketones or β-keto esters , synthesized through Stille or Suzuki couplings. For example, 2,2′-dibromobenzophenone reacts with thiophene derivatives (e.g., 2-trimethylstannylthiophene) in the presence of Pd(PPh₃)₄, yielding bis-aryl ketones with 58–93% efficiency. Methyl-substituted thiophenes (e.g., 3-methylthiophene) enhance reaction yields by reducing side reactions.
Acid-Mediated Cyclization
Cyclization is achieved using methanesulfonic acid (MsOH) at 0.0015 M concentration to favor intramolecular electrophilic aromatic substitution (EAS). For unsubstituted thiophene derivatives, heating to 120°C for 12 hours yields spiro compounds (71%), whereas methyl-substituted analogs cyclize at room temperature (47–90% yield).
Table 1: Cyclization Efficiency of Heterocyclic Ketones
| Precursor | Conditions | Yield (%) |
|---|---|---|
| Unsubstituted | 120°C, 12 h | 71 |
| Methyl-substituted | RT, 24 h | 90 |
| Selenophene | RT, 24 h | 68 |
Preparation of 2-Chloro-6-fluorophenyl Carbonyl Chloride
The aryl carbonyl component is derived from (2-chloro-6-fluorophenyl)methanol, a commercially available precursor.
Coupling of Spirocyclic Amine and Aryl Carbonyl
The final step involves nucleophilic acyl substitution between 1-oxa-4-thia-8-azaspiro[4.5]decane and 2-chloro-6-fluorobenzoyl chloride.
Reaction Optimization
In anhydrous THF, the spirocyclic amine (1.2 eq) reacts with the acyl chloride (1.0 eq) at 0°C under N₂. Triethylamine (2.5 eq) neutralizes HCl byproducts. Gradual warming to 25°C over 4 hours ensures complete conversion (monitored via TLC).
Purification and Yield
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), yielding 68–72% of the target compound. Recrystallization from ethanol improves purity to >98%.
Table 2: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Base | Et₃N |
| Chromatography | Ethyl acetate/hexane |
| Final Yield | 72% |
Alternative Industrial-Scale Methodologies
Continuous Flow Synthesis
Microreactor systems enhance mixing and heat transfer, reducing reaction time from 4 hours to 15 minutes. Pilot-scale trials demonstrate 82% yield at 10 kg/batch.
Catalytic Improvements
Replacing Et₃N with Cs₂CO₃ increases coupling efficiency to 79% by minimizing side reactions.
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky spirocyclic amines slow acyl substitution. Using polar aprotic solvents (DMF) accelerates kinetics but requires rigorous drying.
- Byproduct Formation : Excess acyl chloride leads to diacylation. Stoichiometric control (1:1.2 amine:acyl chloride) suppresses this.
- Purification Complexity : High-purity isolates (>98%) necessitate gradient elution chromatography (hexane → ethyl acetate).
Case Study: Scalability Analysis
A 2023 pilot study synthesized 5 kg of the target compound via continuous flow, achieving 78% yield and 99.2% purity. Key parameters included:
- Residence Time : 20 minutes
- Catalyst : 0.5 mol% DMAP
- Cost Efficiency : 23% reduction in raw material waste compared to batch processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the spirocyclic ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its spirocyclic structure, which is known to interact with various biological targets. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
In medicinal chemistry, the compound’s structure suggests it could be a candidate for drug development. Its ability to interact with multiple biological targets makes it a promising lead compound for the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the spirocyclic structure.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone likely involves its interaction with specific molecular targets in biological systems. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The chloro-fluorophenyl group may enhance its binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]dec-8-yl)methanone (CAS: 1796961-58-4)
- Structural Difference : The aromatic substituent is 3-fluoro-4-methoxyphenyl instead of 2-chloro-6-fluorophenyl.
- The meta-fluoro substituent may reduce steric hindrance compared to the ortho-chloro group in the target compound .
Compound B : (2-Chloro-4-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone (CAS: 898758-19-5)
- Structural Difference : The spiro system is 1,4-dioxa-8-azaspiro[4.5]decane (two oxygen atoms), and the aromatic group is attached via a methylene bridge.
- Impact: Replacement of sulfur with oxygen reduces lipophilicity, which may affect membrane permeability and metabolic stability.
Modifications to the Spiro Heterocyclic Core
Compound C : (4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Structural Difference : The spiro core is 1,4-dioxa-8-azaspiro[4.5]decane , and the aromatic substituent is 4-iodophenyl .
- The 1,4-dioxa system enhances polarity, improving aqueous solubility but reducing lipid bilayer penetration .
Compound D : Phenyl(2-((4-benzylpiperidin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Structural Difference : A benzylpiperidine moiety is appended to the spiro system.
- Impact: The basic piperidine group introduces a positive charge at physiological pH, enhancing interactions with anionic binding pockets. This modification is associated with σ receptor affinity and selective toxicity in melanoma cells .
Comparative Data Table
Key Structural and Functional Insights
Sulfur’s polarizability may enhance van der Waals interactions in hydrophobic environments, whereas oxygen-rich systems improve solubility .
Aromatic Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) in the target compound may stabilize the ketone moiety and influence electronic interactions with biological targets.
Biological Activity
The compound (2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone , also referred to by its chemical identifier PF-06952229, has garnered attention for its potential biological activities, particularly as an inhibitor of the transforming growth factor beta receptor type 1 (TGFβR1). This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
PF-06952229 functions primarily as a selective inhibitor of TGFβR1, a receptor involved in various cellular processes including cell growth, differentiation, and apoptosis. By binding to TGFβR1, PF-06952229 effectively blocks TGFβ-mediated signaling pathways, which are often dysregulated in cancerous cells. This inhibition is crucial for therapeutic strategies aimed at treating solid tumors such as metastatic breast cancer.
Antineoplastic Activity
Research indicates that PF-06952229 exhibits significant antineoplastic properties . In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting a promising role in cancer therapy. The compound's ability to inhibit TGFβR1-mediated signaling not only affects tumor growth but may also enhance the efficacy of other chemotherapeutic agents by overcoming resistance mechanisms .
In Vitro Studies
A variety of in vitro assays have been conducted to evaluate the biological activity of PF-06952229:
- Cancer Cell Lines : Studies report that PF-06952229 significantly reduces cell proliferation in breast cancer cell lines when treated with varying concentrations. The compound demonstrated an IC50 value indicative of high potency against these cells.
- Antimicrobial Activity : Preliminary screening of related compounds has shown that modifications in the spirocyclic structure can lead to enhanced antimicrobial activity against resistant bacterial strains. Although direct studies on PF-06952229 are lacking, these findings suggest a potential avenue for further research .
Comparative Data Table
The following table summarizes key findings related to the biological activity of PF-06952229 and similar compounds:
Q & A
Q. What synthetic methodologies are recommended for preparing (2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, and how can reaction conditions be optimized?
Answer :
- Key Steps :
- Spirocyclic Core Formation : Use nucleophilic substitution or condensation reactions to construct the 1-oxa-4-thia-8-azaspiro[4.5]decane framework. Solvents like dimethylformamide (DMF) or acetonitrile under reflux are recommended for optimal cyclization .
- Methanone Introduction : Employ coupling reactions (e.g., Friedel-Crafts acylation) to attach the 2-chloro-6-fluorophenyl group to the spirocyclic amine. Catalysts such as AlCl₃ or Pd-based complexes may enhance regioselectivity .
- Optimization :
- Monitor reaction progress via TLC or HPLC. Adjust temperature (60–100°C) and reaction time (12–48 hours) based on intermediate stability.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HRMS and elemental analysis .
Q. Which spectroscopic techniques are critical for structural elucidation, and how should conflicting NMR/IR data be resolved?
Answer :
- Primary Techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the spirocyclic and aryl moieties .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and C-S/C-O stretches (600–1200 cm⁻¹) .
- Resolving Conflicts :
Advanced Research Questions
Q. How can computational modeling predict the bioactive conformation of the spirocyclic system, and what parameters should be prioritized?
Answer :
- Methods :
- Key Parameters :
Q. What in vitro assays are suitable for evaluating sigma receptor (σ1/σ2) affinity, and how can selectivity be improved?
Answer :
- Assay Design :
- Radioligand Binding : Use [³H]-DTG for σ2 and [³H]-(+)-pentazocine for σ1 receptors. Measure IC₅₀ values via competitive binding assays .
- Functional Assays : Monitor intracellular Ca²⁺ flux (FLIPR) or ERK phosphorylation to assess receptor activation .
- Enhancing Selectivity :
- Modify substituents on the aryl group (e.g., electron-withdrawing Cl/F) to alter π-π stacking interactions.
- Introduce steric hindrance at the spirocyclic nitrogen to reduce off-target binding .
Q. How should researchers address discrepancies between experimental and computational reactivity predictions for the methanone group?
Answer :
- Troubleshooting Steps :
- Validate Computational Models : Re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets for carbonyl systems.
- Experimental Replication : Repeat reactions under inert atmospheres to rule out oxidation/hydrolysis artifacts .
- Kinetic Studies : Use stopped-flow IR to monitor intermediate formation and compare with transition-state calculations .
Q. What strategies are effective for improving hydrolytic stability of the methanone group in physiological conditions?
Answer :
- Approaches :
- Stability Testing :
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Answer :
- SAR Parameters :
- Lipophilicity : Optimize logP (2–5) via halogen substitution (Cl/F) or alkyl chain addition .
- Polar Surface Area (PSA) : Reduce PSA (<90 Ų) by replacing polar spirocyclic heteroatoms (e.g., S→CH₂) .
- In Silico Tools :
- Use PAMPA-BBB or MDCK permeability assays paired with QSAR models to predict BBB penetration .
Q. Data Analysis and Contradictions
Q. How can conflicting crystallographic data (e.g., bond length deviations) be resolved during refinement?
Answer :
- Refinement Protocols :
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?
Answer :
- Analysis Workflow :
- Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
- Use ANOVA with Tukey post-hoc tests for multi-group comparisons.
- Address outliers via Grubbs’ test or robust regression (e.g., RANSAC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
